5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C18H12FN5O and its molecular weight is 333.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and related research findings.
The compound is synthesized through a reaction involving equimolar quantities of 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(2-bromoacetyl)-2H-chromen-2-one in anhydrous ethanol under reflux conditions. The resulting product is characterized by colorless crystals with a yield of approximately 88% .
Antitumor Activity
Recent studies have highlighted the compound's promising antitumor activity. For instance, in vitro assays conducted on HeLa cells (cervical cancer) demonstrated a significant reduction in cell viability at a concentration of 20 µg/mL, achieving a cytotoxicity rate of approximately 75.91% when encapsulated in liposomes . In vivo studies using the Sarcoma 180 model showed tumor inhibition rates of 66.47% for the encapsulated form compared to 50.46% for the free compound and 14.47% for the standard chemotherapy agent 5-fluorouracil (5-FU) .
The antitumor effects are attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Mitotic Count Reduction : Studies indicated a greater reduction in mitotic counts among animals treated with liposomal formulations of the compound compared to those treated with free compounds and 5-FU .
- Encapsulation Benefits : Liposomal encapsulation enhances the bioavailability and targeted delivery of the compound, resulting in improved therapeutic efficacy while minimizing systemic toxicity .
Case Studies
- In Vitro Study : A study involving HeLa cells showed that after treatment with the encapsulated compound for 72 hours, there was a notable decrease in cell viability compared to untreated controls. The encapsulation efficiency was recorded at 82.93%, demonstrating effective drug delivery capabilities .
- In Vivo Study : In experiments with Swiss albino mice bearing Sarcoma 180 tumors, animals treated with the encapsulated form exhibited significantly higher tumor inhibition rates (66.47%) compared to those receiving free compounds (50.46%) and controls (14.47%) .
Data Table: Summary of Biological Activity
Study Type | Cell Line/Model | Treatment Form | Concentration (µg/mL) | Cell Viability Reduction (%) | Tumor Inhibition Rate (%) |
---|---|---|---|---|---|
In Vitro | HeLa | Encapsulated | 20 | 75.91 | - |
In Vivo | Sarcoma 180 | Encapsulated | - | - | 66.47 |
In Vivo | Sarcoma 180 | Free Compound | - | - | 50.46 |
In Vivo | Sarcoma 180 | Standard (5-FU) | - | - | 14.47 |
属性
IUPAC Name |
6-amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O/c19-13-8-6-12(7-9-13)11-22-16-15(10-20)23-18(25)24(17(16)21)14-4-2-1-3-5-14/h1-9,11H,21H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAMPJPDLZZQON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC=C(C=C3)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301111992 |
Source
|
Record name | 5-[[(4-Fluorophenyl)methylene]amino]-1,2,3,6-tetrahydro-6-imino-2-oxo-1-phenyl-4-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301111992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937604-56-3 |
Source
|
Record name | 5-[[(4-Fluorophenyl)methylene]amino]-1,2,3,6-tetrahydro-6-imino-2-oxo-1-phenyl-4-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301111992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。